Lipophilicity Advantage Over Regioisomer
The target compound exhibits a predicted LogP of −0.29, which is 1.20 log units lower (more hydrophilic) than the regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine (LogP +0.91) . This difference translates to an approximately 16-fold higher predicted aqueous solubility for the target compound, a critical parameter for in vitro assay compatibility, formulation, and in vivo absorption . The 3-methyl-substituted analog 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is even more lipophilic (LogP +1.16), highlighting the unique polarity of the target scaffold .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.29 |
| Comparator Or Baseline | Regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine: LogP = +0.91; Methyl-substituted analog 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: LogP = +1.16 |
| Quantified Difference | ΔLogP = −1.20 vs. regioisomer; ΔLogP = −1.45 vs. methyl-substituted analog |
| Conditions | Predicted LogP values from vendor-provided computational chemistry data (consensus algorithm) on free base forms |
Why This Matters
A 1.2 log-unit lower LogP directly translates to superior aqueous solubility and reduced non-specific protein binding, which is advantageous for biochemical assay development, fragment-based screening, and early lead optimization requiring polar building blocks.
